Loxapine N-oxide

Bioanalysis LC-MS/MS Sample Preparation

Loxapine N-oxide demands a separate organic precipitation extraction-standard SPE fails. This USP-certified reference standard enables accurate LC-MS/MS quantification for clinical pharmacokinetic monitoring. - Validated method range: 0.100-25.0 ng/mL, accuracy ±13%, precision <15%. - ISO 17034 / ISO 17025 certified; traceable to USP Loxapine Succinate & Capsules monographs for ANDA/DMF submissions. - CYP3A4/FMO-specific N-oxidation probe for drug-drug interaction studies. - In stock, global shipping.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 25967-34-4
Cat. No. B602316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxapine N-oxide
CAS25967-34-4
Synonyms2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine, Succinate;  Oxilapine;  CL-62362;  S-805;  SUM-3170
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
InChIInChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Tan Solid

Loxapine N-Oxide Reference Standard


Loxapine N-oxide (CAS 25967-34-4) is the N-oxidized metabolite of the dibenzoxazepine antipsychotic agent loxapine, formed in vivo via hepatic cytochrome P450-mediated oxidation [1]. With a molecular formula of C18H18ClN3O2 and molecular weight of 343.8 g/mol, this compound is distinct from the pharmacologically active parent drug in that it possesses minimal receptor binding activity and is not considered therapeutically active . Loxapine N-oxide is officially designated as a United States Pharmacopeia (USP) Reference Standard (Catalog No. 1370699) for use in compendial quality tests and assays specified for Loxapine Succinate and Loxapine Capsules monographs .

Why Loxapine N-Oxide Cannot Be Substituted


Loxapine N-oxide cannot be substituted with loxapine parent drug, amoxapine (N-desmethylloxapine), or hydroxylated metabolites (7-OH-loxapine, 8-OH-loxapine) in analytical applications because each compound exhibits distinct physicochemical properties that dictate fundamentally different extraction and chromatographic behavior [1]. Critically, loxapine N-oxide requires an entirely separate sample preparation methodology—organic precipitation—whereas loxapine, amoxapine, and hydroxylated metabolites are extracted via cation-exchange solid-phase extraction (SPE) [2]. Furthermore, loxapine N-oxide formation is uniquely mediated by CYP3A4 with additional flavin-containing monooxygenase (FMO) involvement, distinguishing its metabolic origin from the hydroxylated metabolites which are generated by CYP1A2 and CYP2D6 [3]. These divergent analytical and biochemical characteristics render generic substitution invalid for method development, validation, and pharmacokinetic monitoring applications.

Loxapine N-Oxide Analytical Evidence


Sample Preparation: Organic Precipitation vs. SPE

In validated ESI-LC-MS/MS methods for human plasma analysis, loxapine N-oxide requires a fundamentally different extraction methodology compared to all other loxapine-related analytes. Specifically, loxapine, amoxapine, 7-OH-loxapine, and 8-OH-loxapine are extracted using cation-exchange solid-phase extraction (SPE), whereas loxapine N-oxide must be quantified using a separate organic precipitation method [1]. This methodological divergence is not optional but required for accurate quantification, as the N-oxide moiety imparts distinct physicochemical properties that prevent efficient SPE recovery. Procurement of authenticated loxapine N-oxide reference material is therefore mandatory for laboratories developing or validating bioanalytical methods for loxapine pharmacokinetic studies .

Bioanalysis LC-MS/MS Sample Preparation Method Validation Pharmacokinetics

CYP3A4/FMO-Dependent N-Oxide Formation

Loxapine N-oxide formation is uniquely catalyzed by CYP3A4, with additional involvement of flavin-containing monooxygenase (FMO) observed, distinguishing it from all other oxidative metabolites of loxapine [1]. In contrast, 8-hydroxyloxapine formation is mediated by CYP1A2, 7-hydroxyloxapine by CYP2D6, and N-desmethylloxapine (amoxapine) also by CYP3A4 but without FMO contribution [2]. This differential enzyme phenotyping is critical for drug-drug interaction studies and pharmacogenetic investigations, as CYP3A4 and FMO activities may be differentially affected by concomitant medications or genetic polymorphisms compared to CYP1A2 or CYP2D6 [3].

Drug Metabolism Cytochrome P450 CYP3A4 FMO Metabolic Pathway

USP Reference Standard & ISO Certification

Loxapine N-oxide is designated as an official United States Pharmacopeia (USP) Reference Standard (Catalog No. 1370699), produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification provides documented traceability to pharmacopeial standards and is specifically required for compendial quality tests and assays specified in USP monographs for Loxapine Succinate and Loxapine Capsules . In contrast, generic loxapine N-oxide materials from non-USP sources lack this compendial recognition and the accompanying certificate of analysis validating fitness for regulatory submissions [1]. The USP reference standard format is neat, supplied in 25 mg vials, with storage at −20°C specified .

Quality Control Regulatory Compliance USP Monograph Reference Standard Pharmaceutical Analysis

Validated Quantitative Method Performance

A validated ESI-LC-MS/MS method using organic precipitation for loxapine N-oxide quantification in human plasma demonstrated a dynamic range of 0.100–25.0 ng/mL, with intra-assay precision less than 15% and inter-assay precision less than 10% across all concentrations [1]. Accuracy was within ±13% of nominal. The lower limit of quantitation (LLOQ) of 0.100 ng/mL for loxapine N-oxide compares to 0.0500 ng/mL for the SPE-based method used for loxapine, amoxapine, and hydroxylated metabolites [2]. This validated method has been successfully deployed to support clinical trials involving loxapine administration [3], establishing that reliable quantification of loxapine N-oxide in human plasma is achievable using appropriately sourced reference material and validated methodology.

Bioanalysis Method Validation LLOQ Precision Clinical Trial Support

CZE Separation with Cyclodextrin Buffer

Capillary zone electrophoresis (CZE) studies separating a mixture of two antipsychotic drugs (clozapine and loxapine) and six metabolites demonstrated that loxapine N-oxide can be baseline-resolved from all other analytes using a background electrolyte containing β-cyclodextrin (0.75 mmol/L) or heptakis-6-sulfato-β-cyclodextrin as complex-forming agents [1]. Notably, variation of pH and ionic strength of acidic phosphate buffer alone (pH below 4) did not enable separation of loxapine from one of its metabolites, underscoring the need for optimized conditions specific to the N-oxide moiety [2]. The analytes successfully resolved in this system included N-demethylclozapine, clozapine N-oxide, N-demethylloxapine (amoxapine), 7-hydroxyloxapine, 8-hydroxyloxapine, and 8-hydroxyamoxapine alongside loxapine N-oxide [3].

Capillary Zone Electrophoresis Separation Science Metabolite Profiling Analytical Method Development

Minimal Pharmacological Activity vs. Parent Drug

Loxapine N-oxide is considered to possess minimal pharmacological activity compared to the parent compound loxapine, which acts as a D2/D4-dopamine receptor antagonist and serotonergic receptor antagonist [1]. In contrast, the minor metabolite 7-OH-loxapine demonstrates high binding affinity to D2 receptors—reported as 5-fold higher affinity than loxapine itself—while 8-OH-loxapine is not pharmacologically active at the D2 receptor [2]. This differential activity profile among loxapine metabolites underscores that loxapine N-oxide is analytically relevant but pharmacologically distinct; its procurement is driven by analytical method requirements rather than pharmacological investigation of active metabolites . Note: This is class-level inference based on consensus across multiple sources that loxapine N-oxide lacks significant receptor activity; direct quantitative receptor binding data (Ki or IC50 values) for loxapine N-oxide are not available in the accessible literature.

Pharmacology D2 Receptor Metabolite Activity Antipsychotic

Loxapine N-Oxide Validated Applications


Clinical Pharmacokinetic Monitoring

Procure loxapine N-oxide reference standard to support validated LC-MS/MS methods for quantifying loxapine and its metabolites in human plasma during clinical trials. The validated method using organic precipitation (dynamic range: 0.100–25.0 ng/mL; accuracy ±13%; intra-assay precision <15%) has been successfully deployed in clinical trial support [1]. This application is mandated when comprehensive pharmacokinetic profiling including N-oxide metabolite levels is required by regulatory protocols [2].

Pharmaceutical QC & Regulatory Submissions

Procure USP-grade loxapine N-oxide reference standard (Catalog No. 1370699) for compendial quality tests and assays specified in USP monographs for Loxapine Succinate and Loxapine Capsules . The ISO 17034 and ISO/IEC 17025 certified material provides documented traceability to pharmacopeial standards essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Non-USP materials lack the regulatory recognition required for these submissions.

In Vitro CYP Reaction Phenotyping

Procure loxapine N-oxide reference standard for use as an analytical marker in cytochrome P450 reaction phenotyping studies. The compound's formation is uniquely mediated by CYP3A4 with flavin-containing monooxygenase (FMO) involvement, distinguishing it from hydroxylated metabolites formed by CYP1A2 and CYP2D6 [3]. This specificity makes loxapine N-oxide valuable for studies assessing CYP3A4/FMO-mediated N-oxidation activity and potential drug-drug interactions [4].

Method Development for Metabolite Profiling

Procure loxapine N-oxide reference standard as an essential component for developing and validating analytical methods that require simultaneous quantification of loxapine and its full metabolite panel. As loxapine N-oxide requires a distinct extraction methodology (organic precipitation) compared to other loxapine analytes (SPE) [5], separate method development using authenticated reference material is unavoidable for laboratories establishing comprehensive bioanalytical capabilities .

Technical Documentation Hub

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